molecular formula C7H11FS B15293858 (3R,6R)-3-fluoro-6-methylsulfanylcyclohexene

(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene

Katalognummer: B15293858
Molekulargewicht: 146.23 g/mol
InChI-Schlüssel: HGVCIHMFXJMDGC-BQBZGAKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene is an organic compound characterized by the presence of a fluorine atom and a methylsulfanyl group attached to a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-3-fluoro-6-methylsulfanylcyclohexene typically involves the stereoselective addition of fluorine and methylsulfanyl groups to a cyclohexene precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, combined with thiol-based reagents for the introduction of the methylsulfanyl group. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or the methylsulfanyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmospheres.

    Substitution: Nucleophiles like amines or thiols; reactions may require catalysts or elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-fluorinated or de-methylsulfanylated cyclohexenes.

    Substitution: Cyclohexenes with various functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug design, particularly in the development of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of (3R,6R)-3-fluoro-6-methylsulfanylcyclohexene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity, while the methylsulfanyl group can influence the compound’s lipophilicity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R,6R)-3-benzyl-6-isopropyl-4-methylmorpholine-2,5-dione: Known for its antifungal activity.

    (3R,6R)-3,6-Octanediol: Used in the synthesis of various organic compounds.

    (3R,6R)-6-methylpiperazine-1,3-dicarboxylate: Utilized in pharmaceutical research.

Uniqueness

(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene is unique due to the presence of both a fluorine atom and a methylsulfanyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methylsulfanyl group provides additional functionalization opportunities, making it a versatile building block in synthetic chemistry.

Eigenschaften

Molekularformel

C7H11FS

Molekulargewicht

146.23 g/mol

IUPAC-Name

(3R,6R)-3-fluoro-6-methylsulfanylcyclohexene

InChI

InChI=1S/C7H11FS/c1-9-7-4-2-6(8)3-5-7/h2,4,6-7H,3,5H2,1H3/t6-,7-/m0/s1

InChI-Schlüssel

HGVCIHMFXJMDGC-BQBZGAKWSA-N

Isomerische SMILES

CS[C@@H]1CC[C@H](C=C1)F

Kanonische SMILES

CSC1CCC(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.